molecular formula C10H15NO2S B188192 2,4-Diethylbenzenesulfonamide CAS No. 66280-33-9

2,4-Diethylbenzenesulfonamide

Cat. No. B188192
CAS RN: 66280-33-9
M. Wt: 213.3 g/mol
InChI Key: DPLXRPWBUOMGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethylbenzenesulfonamide (DEBSA) is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. It is a colorless crystalline solid that is soluble in water and organic solvents. DEBSA has been used in various fields of research such as biology, chemistry, and medicine.

Mechanism Of Action

The mechanism of action of 2,4-Diethylbenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide. 2,4-Diethylbenzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity.

Biochemical And Physiological Effects

2,4-Diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects such as:
1. Inhibition of carbonic anhydrase activity.
2. Reduction of blood pressure.
3. Reduction of intraocular pressure.
4. Inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

2,4-Diethylbenzenesulfonamide has several advantages for lab experiments such as:
1. It is readily available and relatively inexpensive.
2. It has a high purity level.
3. It has a long shelf life.
However, 2,4-Diethylbenzenesulfonamide also has some limitations such as:
1. It has low solubility in water.
2. It has a low melting point.
3. It is sensitive to light and air.

Future Directions

There are several future directions for the research on 2,4-Diethylbenzenesulfonamide such as:
1. Synthesis of new 2,4-Diethylbenzenesulfonamide derivatives with improved properties.
2. Investigation of the mechanism of action of 2,4-Diethylbenzenesulfonamide.
3. Development of 2,4-Diethylbenzenesulfonamide-based biosensors for the detection of carbonic anhydrase activity.
4. Study of the potential therapeutic applications of 2,4-Diethylbenzenesulfonamide.
Conclusion:
In conclusion, 2,4-Diethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. It can be synthesized by the reaction of 2,4-diethylbenzenesulfonyl chloride with aqueous ammonia. 2,4-Diethylbenzenesulfonamide has been used in various scientific research applications such as pH indicator, sulfonamide derivative, ligand, and reagent. Its mechanism of action is not fully understood, but it is known to inhibit the activity of carbonic anhydrase enzymes. 2,4-Diethylbenzenesulfonamide has various biochemical and physiological effects such as inhibition of carbonic anhydrase activity, reduction of blood pressure, reduction of intraocular pressure, and inhibition of tumor growth. It has several advantages for lab experiments such as availability, purity, and shelf life but also has some limitations such as low solubility in water, low melting point, and sensitivity to light and air. There are several future directions for the research on 2,4-Diethylbenzenesulfonamide such as synthesis of new derivatives, investigation of the mechanism of action, development of biosensors, and study of potential therapeutic applications.

Synthesis Methods

2,4-Diethylbenzenesulfonamide can be synthesized by the reaction of 2,4-diethylbenzenesulfonyl chloride with aqueous ammonia. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of 2,4-Diethylbenzenesulfonamide is typically around 70%.

Scientific Research Applications

2,4-Diethylbenzenesulfonamide has been used in various scientific research applications such as:
1. As a pH indicator in biological and chemical research.
2. As a sulfonamide derivative for the synthesis of new compounds.
3. As a ligand for the synthesis of metal complexes.
4. As a reagent for the determination of trace amounts of copper in water.

properties

CAS RN

66280-33-9

Product Name

2,4-Diethylbenzenesulfonamide

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

2,4-diethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

DPLXRPWBUOMGIS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)N)CC

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)N)CC

Origin of Product

United States

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